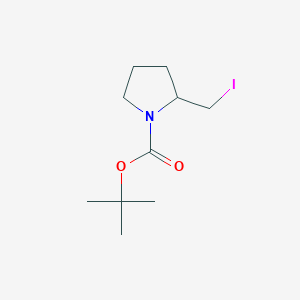
(E)-1-Hexeno-1,2-diborónico ácido bis(pinacol) éster
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester is a useful research compound. Its molecular formula is C18H34B2O4 and its molecular weight is 336.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ajustar las propiedades viscoelásticas de los hidrogeles poliméricos sensibles a la glucosa
Este compuesto se ha utilizado en la fabricación de hidrogeles sensibles a la glucosa mediante la reticulación de un polímero biocompatible, poli(alcohol de vinilo) con ésteres de pinacol de ácidos bisborónicos mediante reacciones de transesterificación . Estos hidrogeles pueden liberar insulina en condiciones de alta glucosa, lo cual es significativo para el desarrollo de insulina inteligente .
Efectos en la cinética de liberación de insulina
Se ha encontrado que los hidrogeles derivados de este compuesto afectan la cinética de liberación de insulina. Los hidrogeles con alto módulo de almacenamiento, derivados del éster de bis(pinacol) de ácido 1,4-bencenodiborónico, liberan aproximadamente 3 veces menos insulina en comparación con los hidrogeles más blandos derivados del éster de pinacol de bis(ácido borónico) acetileno-1,2-diilo y bis[(pinacolato)boril]metano en condiciones hiperglucémicas .
Desarrollo de hidrogeles inyectables
El compuesto se ha utilizado en el desarrollo de hidrogeles inyectables que son capaces de liberar la cantidad deseada de insulina en condiciones hiperglucémicas . Estos hidrogeles incorporan más del 70% de agua, lo que los hace adecuados para albergar insulina en la matriz .
Síntesis estereoselectiva de alcoholes homoalílicos sustituidos con γ-borilo
(E)-1-Penteno-1,2-diborónico ácido bis(pinacol) éster, un compuesto similar, se puede utilizar como reactivo en la síntesis estereoselectiva de alcoholes homoalílicos sustituidos con γ-borilo haciendo reaccionar con aldehídos aromáticos a través de una reacción de transposición de doble enlace catalizada por Ru .
Mecanismo De Acción
Safety and Hazards
“(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester involves the reaction of (E)-1-hexene with boron tribromide to form (E)-1-bromo-1-hexene. The resulting compound is then reacted with bis(pinacolato)diboron to yield (E)-1-hexene-1,2-diboronic acid bis(pinacol) ester.", "Starting Materials": ["(E)-1-hexene", "boron tribromide", "bis(pinacolato)diboron"], "Reaction": ["1. (E)-1-hexene is reacted with boron tribromide in anhydrous conditions to yield (E)-1-bromo-1-hexene.", "2. The resulting (E)-1-bromo-1-hexene is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to form (E)-1-hexene-1,2-diboronic acid bis(pinacol) ester."] } | |
Número CAS |
185427-48-9 |
Fórmula molecular |
C18H34B2O4 |
Peso molecular |
336.1 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[(Z)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H34B2O4/c1-10-11-12-14(20-23-17(6,7)18(8,9)24-20)13-19-21-15(2,3)16(4,5)22-19/h13H,10-12H2,1-9H3/b14-13+ |
Clave InChI |
SACOFNGKSPZAFQ-BUHFOSPRSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C(/B2OC(C(O2)(C)C)(C)C)\CCCC |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)CCCC |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B70704.png)

![3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B70707.png)



![2-[Bis(cyanomethyl)amino]propanoic acid](/img/structure/B70724.png)




